3-(Bromomethyl)-6-chloropyridazine
Overview
Description
3-(Bromomethyl)-6-chloropyridazine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridazine ring. Pyridazines are a class of nitrogen-containing six-membered aromatic heterocycles, which are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-chloropyridazine typically involves the bromination of 6-chloropyridazine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-chloropyridazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming 6-chloropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of 6-chloropyridazine.
Oxidation: Products include 6-chloropyridazine-3-carboxaldehyde or 6-chloropyridazine-3-carboxylic acid.
Reduction: Products include 6-chloropyridazine.
Scientific Research Applications
3-(Bromomethyl)-6-chloropyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-chloropyridazine involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine: Similar structure but lacks the chlorine substituent.
6-Chloropyridazine: Lacks the bromomethyl group.
3-(Chloromethyl)-6-chloropyridazine: Similar but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-6-chloropyridazine is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and potential biological activities. The bromomethyl group is particularly reactive, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(bromomethyl)-6-chloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXWGEMPRMESSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630370 | |
Record name | 3-(Bromomethyl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859161-48-1 | |
Record name | 3-(Bromomethyl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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